
4-Amino-2-(trifluoromethyl)acetanilide
Overview
Description
4-Amino-2-(trifluoromethyl)acetanilide is an organic compound characterized by the presence of an acetamide group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(trifluoromethyl)acetanilide typically involves the reaction of 4-amino-2-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-amino-2-(trifluoromethyl)aniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted phenylacetamides.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Amino-2-(trifluoromethyl)acetanilide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its role is particularly notable in the development of analgesics and anti-inflammatory agents . The trifluoromethyl group enhances the bioactivity and pharmacokinetic properties of the resulting compounds, making them more effective in therapeutic applications .
Case Study: Bicalutamide Synthesis
One prominent application is in the synthesis of bicalutamide , a non-steroidal anti-androgen used for treating prostate cancer. The compound serves as a crucial precursor in the multi-step synthesis process, highlighting its importance in oncology pharmaceuticals .
Agricultural Chemicals
Enhancing Agrochemical Efficacy
In agricultural applications, this compound is incorporated into formulations for herbicides and pesticides . The trifluoromethyl group contributes to increased potency and selectivity against target pests, thereby improving crop protection strategies. This application underscores the compound's versatility beyond human health into agricultural sustainability .
Material Science
Advanced Material Development
Research into material science has identified this compound as a potential component in creating advanced polymers. Its incorporation can enhance specific thermal and mechanical properties, making it suitable for applications requiring durable and resilient materials .
Biochemical Research
Studying Enzyme Inhibition and Metabolic Pathways
In biochemical research, this compound is utilized to investigate enzyme inhibition mechanisms and metabolic pathways. Its structural characteristics allow researchers to explore drug interactions at a molecular level, facilitating a deeper understanding of biological processes and potential therapeutic targets .
Analytical Chemistry
Standard in Chromatography and Spectrometry
this compound is employed as a standard reference in various analytical techniques such as chromatography and spectrometry . Its consistent chemical behavior aids in the accurate analysis of complex mixtures, making it invaluable for quality control in pharmaceutical manufacturing and environmental monitoring .
Summary of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical Development | Intermediate for analgesics and anti-inflammatory drugs | Enhanced bioactivity and pharmacokinetics |
Agricultural Chemicals | Formulation of herbicides and pesticides | Increased potency and selectivity |
Material Science | Development of advanced polymers | Improved thermal and mechanical properties |
Biochemical Research | Study of enzyme inhibition and metabolic pathways | Insight into drug interactions |
Analytical Chemistry | Standard reference in chromatography/spectrometry | Accurate analysis of complex mixtures |
Mechanism of Action
The mechanism of action of 4-Amino-2-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
- 4-(trifluoromethyl)benzylamine
- Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether
Comparison: 4-Amino-2-(trifluoromethyl)acetanilide is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to similar compounds that may lack one of these functional groups.
Biological Activity
Overview
4-Amino-2-(trifluoromethyl)acetanilide (CAS No. 134514-34-4) is an organic compound known for its unique structural features, including an acetamide group and a trifluoromethyl substituent on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The presence of the trifluoromethyl group enhances the lipophilicity of this compound, allowing it to penetrate biological membranes effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. Its mechanism of action involves interactions with specific molecular targets, which may vary depending on the context of use.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation. Studies suggest that similar trifluoromethyl-substituted compounds can inhibit the activation of NF-κB, a key regulator in inflammatory responses .
- Antitumor Properties : Preliminary investigations have shown that derivatives of this compound could promote apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death pathways, such as Bcl-2 and Bax .
Case Studies
- Anti-inflammatory Activity : In a study assessing various trifluoromethyl-substituted compounds, it was found that these compounds significantly inhibited the release of pro-inflammatory cytokines (TNF-α and IL-6) in macrophage cell lines when stimulated with LPS (lipopolysaccharide) .
- Antitumor Activity : Another investigation demonstrated that this compound could inhibit the proliferation of breast cancer cells by upregulating CRABP2 and downregulating FABP5, suggesting a potential pathway for therapeutic intervention in breast cancer .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Trifluoromethyl group, amino group | Anti-inflammatory, Antitumor |
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide | Similar trifluoromethyl substitution | Limited studies available |
4-(trifluoromethyl)benzylamine | Only trifluoromethyl group | Less potent anti-inflammatory effects |
Research Findings
Recent studies highlight the importance of the trifluoromethyl group in enhancing biological activity. The electron-withdrawing nature of this group increases the reactivity of the compound, making it more effective in biological systems. For instance, compounds with trifluoromethyl substitutions have been shown to exhibit superior anti-tumor and anti-inflammatory activities compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUVWNQWAIVCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371043 | |
Record name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134514-34-4 | |
Record name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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